1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858138
InChI: InChI=1S/C14H15N3O/c1-11(2)13-3-5-14(6-4-13)18-10-17-9-12(7-15)8-16-17/h3-6,8-9,11H,10H2,1-2H3
SMILES:
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol

1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC15858138

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile -

Specification

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
IUPAC Name 1-[(4-propan-2-ylphenoxy)methyl]pyrazole-4-carbonitrile
Standard InChI InChI=1S/C14H15N3O/c1-11(2)13-3-5-14(6-4-13)18-10-17-9-12(7-15)8-16-17/h3-6,8-9,11H,10H2,1-2H3
Standard InChI Key OCDMHSUSJBMNLD-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)OCN2C=C(C=N2)C#N

Introduction

1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, featuring a pyrazole ring, a carbonitrile functional group, and an isopropylphenoxy moiety. The molecular formula of this compound is C14H15N3O, with a molecular weight of 241.29 g/mol .

Synthesis Methods

The synthesis of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic synthesis techniques. A common method includes the reaction of 4-isopropylphenol with appropriate aldehydes and hydrazines to form the pyrazole core, followed by the introduction of the carbonitrile group through nucleophilic substitution reactions. Various catalysts and solvents may be utilized to optimize yield and selectivity during these reactions.

Biological Activities and Potential Applications

Research indicates that compounds containing pyrazole structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile has been studied for its potential as a ligand in biological systems, particularly in relation to protein interactions and enzyme inhibition. These activities suggest its possible applications in therapeutic contexts.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrilePyrazole, carbonitrile, isopropylphenoxyAnti-inflammatory, potential therapeutic applications
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrilePyrazole, carbonitrile, tert-butylphenoxyAnti-inflammatory, analgesic
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazidePyrazole, carbohydrazide, isopropylphenoxyNot specified

Future Research Directions

Further research is needed to fully elucidate the mechanisms of action of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile and to explore its potential therapeutic applications. This could involve detailed studies on its interaction with biological targets and its effects on specific enzymes or receptors involved in inflammatory pathways.

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